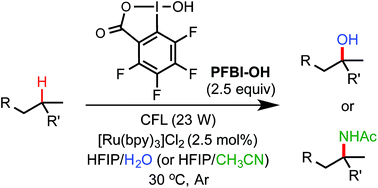A unified photoredox-catalysis strategy for C(sp3)–H hydroxylation and amidation using hypervalent iodine†
Chemical Science Pub Date: 2017-09-04 DOI: 10.1039/C7SC02773G
Abstract
We report a unified photoredox-catalysis strategy for both hydroxylation and amidation of tertiary and benzylic C–H bonds. Use of hydroxyl perfluorobenziodoxole (PFBl–OH) oxidant is critical for efficient tertiary C–H functionalization, likely due to the enhanced electrophilicity of the benziodoxole radical. Benzylic methylene C–H bonds can be hydroxylated or amidated using unmodified hydroxyl benziodoxole oxidant Bl–OH under similar conditions. An ionic mechanism involving nucleophilic trapping of a carbocation intermediate by H2O or CH3CN cosolvent is presented.

Recommended Literature
- [1] Conducting nano-channels in an induced piezoelectric polymeric matrix using swift heavy ions and subsequent functionalization†
- [2] Measurements of dynamic forces between drops with the AFM: novel considerations in comparisons between experiment and theory
- [3] The fabrication of silicon/dual-network carbon nanofibers/carbon nanotubes as free-standing anodes for lithium-ion batteries
- [4] Cyclopalladated compounds derived from a [C,N,S] terdentate ligand: synthesis, characterization and reactivity. Crystal and molecular structures of [Pd{2-ClC6H3C(H)NCH2CH2SMe}(Cl)] and [{Pd[2-ClC6H3C(H)NCH2CH2SMe]}2{μ-Ph2P(CH2)4PPh2}][CF3SO3]2
- [5] Growth facets of SrIrO3 thin films and single crystals†
- [6] Crystal structural design of exposed planes: express channels, high-rate capability cathodes for lithium-ion batteries
- [7] Entropy generation in bioconvection hydromagnetic flow with gyrotactic motile microorganisms
- [8] Front cover
- [9] Back cover
- [10] Controlling the pore size in conjugated polymer films via crystallization-driven phase separation†










